molecular formula C10H15Cl2FN2 B1475140 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride CAS No. 1803587-91-8

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

Cat. No.: B1475140
CAS No.: 1803587-91-8
M. Wt: 253.14 g/mol
InChI Key: KISNKQMFIGCAPX-UHFFFAOYSA-N
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Description

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is a fluorinated piperidine-pyridine hybrid compound offered as a high-purity chemical building block for research and development. This dihydrochloride salt offers enhanced solubility for experimental handling. The molecular scaffold, featuring a fluorinated piperidine ring linked to a pyridine core, is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. It serves as a key intermediate in exploratory research, particularly in the construction of potential pharmacologically active compounds. Research Applications: This compound is primarily utilized as a versatile synthetic intermediate. Researchers employ it in cross-coupling reactions, amide bond formation, and other transformations to create diverse compound libraries for screening. Its structure makes it relevant in the development of ligands for various neurological targets. Handling and Safety: Please consult the Safety Data Sheet (SDS) before handling. This product is intended for research purposes only and is not classified as a drug or medicinal product. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(4-fluoropiperidin-4-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;/h1-2,5,8,12H,3-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISNKQMFIGCAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CN=CC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-91-8
Record name 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride
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Biological Activity

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorine atom at the 4-position and a pyridine moiety . The presence of fluorine enhances lipophilicity and metabolic stability, which are critical for drug design. The molecular formula is C11H14Cl2FNC_{11}H_{14}Cl_2FN with a molecular weight of approximately 251.14 g/mol.

Research indicates that this compound interacts with various biological targets, particularly receptors and enzymes. Its mechanism of action is believed to involve:

  • Binding to Serotonin Receptors : Similar compounds have shown the ability to bind to serotonin receptors, influencing neurotransmission and offering therapeutic implications for psychiatric disorders.
  • Modulation of Muscarinic Acetylcholine Receptors : The compound may act as a positive allosteric modulator (PAM) for M4 muscarinic acetylcholine receptors, which are implicated in several neurological disorders .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

  • Neuropharmacological Effects : It has been investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter systems.
  • Antagonistic Properties : Compounds with similar structures have demonstrated antagonism towards various receptors, indicating potential therapeutic applications in pain management and psychiatric conditions .

Case Studies

Several studies highlight the compound's efficacy:

  • Study on MAO Inhibition : A related compound was found to be a selective inhibitor of monoamine oxidase B (MAO-B), suggesting that this compound may also exhibit similar inhibitory properties .
CompoundIC50 (µM)Selectivity Index
T60.013120.8
T30.039107.4

This table illustrates the potency of related compounds as MAO-B inhibitors, indicating that structural modifications can significantly enhance biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
  • Fluorination : Introduction of the fluorine atom at the appropriate position using fluorinating agents.
  • Pyridine Coupling : The final coupling step involves creating the pyridine moiety, often through nucleophilic substitution reactions.

Applications in Pharmacology

The unique properties of this compound make it a candidate for various therapeutic applications:

  • Psychiatric Disorders : Due to its interaction with serotonin receptors.
  • Neurological Disorders : As a potential treatment for Alzheimer's disease through modulation of cholinergic pathways .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The 4-fluoropiperidine group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs like 4-(3-pyridinyl)-4-piperidinol dihydrochloride .
  • Hydrochloride Salts : Dihydrochloride forms improve aqueous solubility, critical for in vitro assays and formulation development.
  • Functional Group Diversity: Substituents like dimethylamine or piperidinol influence receptor binding profiles. For example, dimethylamine analogs may exhibit higher blood-brain barrier penetration .

Preparation Methods

Synthetic Route Overview

The synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride typically involves:

  • Preparation of the fluorinated piperidine intermediate.
  • Coupling of the fluoropiperidine moiety with the pyridine ring.
  • Conversion to the dihydrochloride salt form for enhanced stability and solubility.

Preparation of 4-Fluoropiperidine Intermediate

The key intermediate, 4-fluoropiperidine, can be synthesized via nucleophilic substitution or amination reactions. One documented method involves reacting 4-piperidone derivatives with fluorinating agents or using fluorinated amines as starting materials.

For example, the synthesis of (4-chloro-3-nitrophenyl)(4-fluoropiperidin-1-yl)methanone was achieved by reacting a nitrophenyl ketone with 4-fluoropiperidine, yielding the fluorinated piperidine derivative in moderate yield (53%). This indicates the feasibility of introducing fluorine at the piperidine ring via amine substitution.

Coupling with Pyridine Moiety

The coupling of the fluoropiperidine intermediate with the pyridine ring is generally accomplished through amide bond formation or alkylation reactions. A common approach involves:

  • Activation of the carboxylic acid or acid chloride derivative of a pyridine carboxylic acid.
  • Reaction with the fluoropiperidine amine under appropriate conditions.

In a related synthesis of pyridine-containing piperidine derivatives, condensation reactions were carried out using coupling reagents such as WSC·HCl and HOBt in solvents like DMF at room temperature, achieving good yields (up to 79%). This method is applicable for linking the fluoropiperidine to the pyridine ring.

Formation of Dihydrochloride Salt

The final step involves conversion of the free base compound into its dihydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s water solubility and stability, which is crucial for pharmaceutical applications.

Representative Synthetic Procedure (Hypothetical)

Step Reagents/Conditions Description Yield (%)
1 4-Piperidone + Fluorinating agent (e.g., Selectfluor) Fluorination of piperidine ring ~50-60%
2 Pyridine-3-carboxylic acid + Coupling reagents (WSC·HCl, HOBt), DMF, RT Amide bond formation with fluoropiperidine ~75-80%
3 HCl (gas or aqueous) Salt formation to dihydrochloride Quantitative

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Characteristic signals for fluorine-substituted piperidine protons and pyridine aromatic protons confirm the structure.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of the fluorinated piperidine-pyridine compound.
  • Purity and Yield : Chromatographic purification (flash chromatography, silica gel) yields high purity compounds suitable for further biological evaluation.

Research Findings and Optimization Notes

  • The fluorination step is critical and can be optimized by selecting appropriate fluorinating agents and reaction conditions to maximize regioselectivity and yield.
  • Coupling efficiency depends on the choice of activating agents and solvent system; carbodiimide-based reagents with additives like HOBt are effective.
  • Formation of the dihydrochloride salt should be controlled to avoid over-acidification or degradation.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Conditions Outcome Reference
Fluoropiperidine synthesis 4-Piperidone, fluorinating agent Mild heating, solvent (e.g., DCM) Fluorinated piperidine intermediate
Coupling with pyridine Pyridine-3-carboxylic acid, WSC·HCl, HOBt, DMF Room temperature, overnight Amide-linked fluoropiperidine-pyridine
Salt formation HCl (gas or aqueous) Ambient temperature Dihydrochloride salt Inferred standard practice

This detailed synthesis approach for this compound is based on the integration of fluorination chemistry, amide bond formation, and salt preparation methods documented in recent medicinal chemistry literature and patent disclosures. The procedures provide a robust platform for producing this compound with high purity and yield, suitable for pharmaceutical research and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and subsequent HCl salt formation. For example, analogous piperidine derivatives are synthesized via alkylation of pyridine precursors with fluorinated piperidine intermediates in dichloromethane under basic conditions (e.g., NaOH) . Yield optimization requires precise stoichiometric control, inert atmospheres, and temperature modulation (e.g., 0–25°C). Post-synthesis purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) is critical to achieve >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm fluoropiperidine and pyridine moieties), HPLC (for purity assessment), and mass spectrometry (ESI-MS for molecular ion verification). For example, analogous compounds were validated using [M+H]+ peaks matching theoretical molecular weights . Elemental analysis (C, H, N, Cl) further confirms stoichiometric consistency with the dihydrochloride form .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS-based precautions despite limited classification data. Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and immediate medical consultation for ingestion . Store in airtight containers at 2–8°C, protected from light and moisture, to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For instance, if receptor-binding affinity (e.g., for CNS targets) conflicts with in vitro efficacy, assess compound stability in assay buffers (pH, temperature effects) or metabolite interference via LC-MS . Contradictions may arise from differential membrane permeability or off-target interactions, requiring structural analogs or isotopic labeling for mechanistic clarity .

Q. What strategies are recommended for evaluating the compound’s pharmacokinetic (PK) profile in preclinical models?

  • Methodological Answer : Conduct in vivo PK studies in rodent models via IV/oral administration. Measure plasma half-life using LC-MS/MS, noting the dihydrochloride form’s solubility limitations. For CNS-targeted applications, assess blood-brain barrier penetration via microdialysis or brain homogenate analysis. Adjust formulations (e.g., PEGylation) to enhance bioavailability if poor absorption is observed .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as neurotransmitter receptors?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to map binding poses against crystal structures of targets (e.g., 5-HT or σ receptors). Validate predictions with mutagenesis studies—e.g., replacing fluoropiperidine with non-fluorinated analogs to assess halogen bonding contributions. MD simulations (>100 ns) can further evaluate binding stability under physiological conditions .

Q. What experimental approaches address the compound’s hygroscopicity and long-term stability challenges?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. If degradation occurs (e.g., hydrolysis of the fluoropiperidine ring), optimize storage using desiccants (silica gel) or lyophilization. For hygroscopic batches, formulate as a co-crystal or salt with counterions like succinate to improve solid-state stability .

Critical Considerations for Experimental Design

  • Contradictory Data : Cross-reference synthetic yields and purity metrics with batch-specific analytical certificates to rule out lot-to-lot variability .
  • Biological Assays : Include positive controls (e.g., known receptor agonists/antagonists) and account for dihydrochloride salt effects on ionic strength in buffer systems .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive compounds targeting behavioral endpoints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride
Reactant of Route 2
3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

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